
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is a complex peptide derivative that incorporates several amino acids and protective groups. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Subsequent steps involve the coupling of protected amino acids using reagents like 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature . The final deprotection of the Boc groups is accomplished using strong acids such as trifluoroacetic acid in dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines ensure high purity and yield by precisely controlling reaction conditions and reagent additions.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to modify the methionyl residue, converting it to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can be employed to revert oxidized methionine residues back to their original state.
Substitution: The Boc protecting groups can be selectively removed and replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong acids like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected peptides, oxidized methionine derivatives, and substituted amino acid residues.
Wissenschaftliche Forschungsanwendungen
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with its target, exerting its biological effects through binding and modulation of molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protective group but differ in their amino acid composition.
Carbobenzoxy (Cbz)-protected peptides: Similar in function but use a different protective group, which is stable under different conditions.
Uniqueness
tert-Butyloxycarbonyl-aminooxyacetyl-tryptophyl-methionyl-aspartyl-phenylalaninamide is unique due to its specific sequence of amino acids and the use of Boc groups for protection. This combination provides stability and reactivity, making it suitable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
68172-06-5 |
|---|---|
Molekularformel |
C36H47N7O10S |
Molekulargewicht |
769.9 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H47N7O10S/c1-36(2,3)53-35(51)43-52-20-29(44)39-27(17-22-19-38-24-13-9-8-12-23(22)24)33(49)40-25(14-15-54-4)32(48)42-28(18-30(45)46)34(50)41-26(31(37)47)16-21-10-6-5-7-11-21/h5-13,19,25-28,38H,14-18,20H2,1-4H3,(H2,37,47)(H,39,44)(H,40,49)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
GZDRRVJMVOOATR-LJWNLINESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NOCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


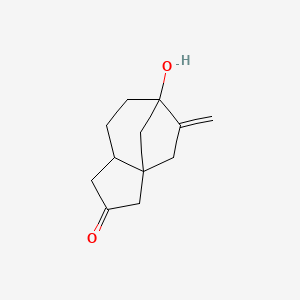
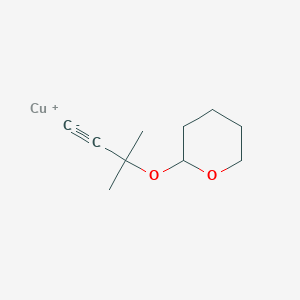
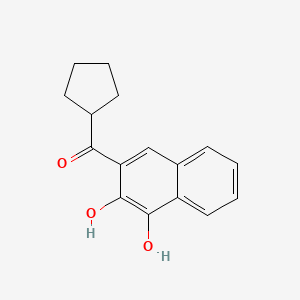
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
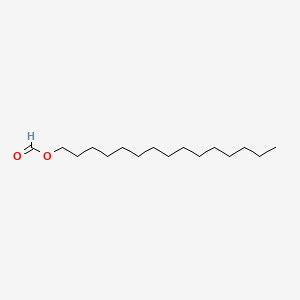
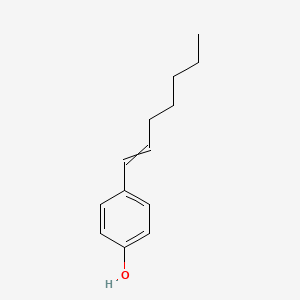

![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)

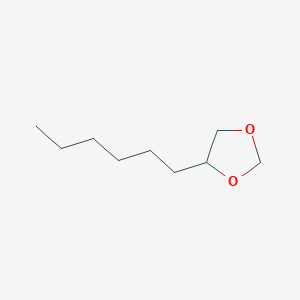
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
